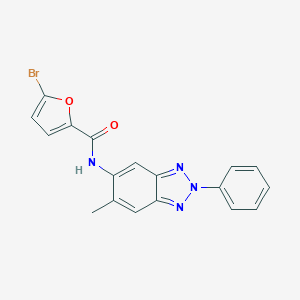
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a phenyl-substituted benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Substitution Reaction: The benzotriazole is then subjected to a substitution reaction with a phenyl group, often using phenylboronic acid in the presence of a palladium catalyst.
Formation of Benzamide: The substituted benzotriazole is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzotriazoles.
Scientific Research Applications
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The benzotriazole moiety is known for its ability to absorb UV light, which contributes to its protective effects in materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 2-ethylhexyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propanoate
- 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- 3,4,5-Triethoxy-N-[2-(3-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide
Uniqueness
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is unique due to the presence of three ethoxy groups, which can influence its solubility and reactivity. The phenyl-substituted benzotriazole moiety also imparts specific electronic and steric properties, making it distinct from other benzotriazole derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C25H26N4O4/c1-4-31-22-14-17(15-23(32-5-2)24(22)33-6-3)25(30)26-18-12-13-20-21(16-18)28-29(27-20)19-10-8-7-9-11-19/h7-16H,4-6H2,1-3H3,(H,26,30) |
InChI Key |
VCEDQFWSZSAWBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)


![N-[4-(4-FLUOROBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B251789.png)

![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide](/img/structure/B251797.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B251798.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)

